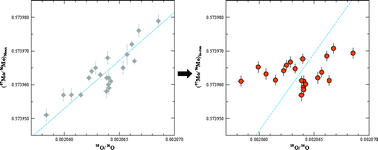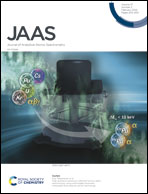Molybdenum isotopic analysis by negative thermal ionization mass spectrometry (N-TIMS): effects on oxygen isotopic composition
Journal of Analytical Atomic Spectrometry Pub Date: 2016-02-05 DOI: 10.1039/C5JA00381D
Abstract
We developed a new, highly precise, and accurate Mo isotope analysis by thermal ionization mass spectrometry in negative ionization mode (N-TIMS). We discovered that the optimal condition to ionize Mo most efficiently into MoO3− was to load the Mo sample on a Re filament and cover the sample with La(NO3)3, thus yielding La/Mo = 5. To achieve highly precise Mo isotope analysis, determining the oxygen isotopic composition of MoO3− ions in each measurement by monitoring masses 149 (100Mo16O217O−) and 150 (100Mo16O218O−) ions and using the data for correcting for the O isotope interferences is important. After correcting the O isotopic interference and performing mass-dependent fractionation during the TIMS measurement, the acquired Mo isotopic ratios yielded the following reproducibilities (2SD): 47, 16, 10, 13, and 33 ppm for 92Mo/96Mo, 94Mo/96Mo, 95Mo/96Mo, 97Mo/96Mo, and 100Mo/96Mo, respectively. The reproducibilities have been improved by 1.3–2.7 times compared to those obtained in previous studies using multi-collector inductively coupled plasma mass spectrometry. The accuracy of our technique was confirmed by measuring two synthesized solutions with enriched 92Mo, 97Mo, and 100Mo abundances and two iron meteorites, i.e., Henbury (IIIAB) and Albion (IVA). Moreover, we determined positive Mo isotope anomalies for a new iron meteorite, Tambo Quemado (IIIAB). Our N-TIMS technique can be applied to the studies of nucleosynthetic isotope anomalies in extraterrestrial materials as well as mass-dependent Mo isotopic shift in environmental samples.


Recommended Literature
- [1] Probing Co- and Fe-doped LaMO3 (M = Ga, Al) perovskites as thermal sensors†
- [2] Hierarchical core–shell heterostructure of H2O-oxidized ZnO nanorod@Mg-doped ZnO nanoparticle for solar cell applications
- [3] Front cover
- [4] Errata
- [5] Inside front cover
- [6] Cytidine and ribothymidine nucleolipids synthesis, organogelation, and selective anion and metal ion responsiveness†
- [7] 11C-carbonylation reactions using gas–liquid segmented microfluidics†
- [8] An in-tether sulfilimine chiral center induces helicity in short peptides†
- [9] Activity and conformation of lysozyme in molecular solvents, protic ionic liquids (PILs) and salt–water systems†
- [10] Trends in the stability of covalent dative bonds with variable solvent polarity depend on the charge transfer in the Lewis electron-pair system†










